molecular formula C11H12ClNO3 B8478380 2-Chloro-4-(isobutyrylamino)benzoic acid

2-Chloro-4-(isobutyrylamino)benzoic acid

Cat. No.: B8478380
M. Wt: 241.67 g/mol
InChI Key: DSAFHBCPJDIRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(isobutyrylamino)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and an isobutyrylamino group (-NHCOC(CH₃)₂) at the 4-position of the aromatic ring. This compound is structurally designed to combine the electron-withdrawing effects of chlorine with the steric and electronic properties of the isobutyryl amide group, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

2-chloro-4-(2-methylpropanoylamino)benzoic acid

InChI

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-7-3-4-8(11(15)16)9(12)5-7/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

DSAFHBCPJDIRLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 2-Chloro-4-(isobutyrylamino)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Solubility (DMSO/Methanol) Key Applications
This compound C₁₁H₁₂ClNO₃ 241.67 Cl (2), NHCOC(CH₃)₂ (4) Not reported Not reported Pharmaceutical intermediates
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid C₁₄H₈ClF₃O₃ 316.66 Cl (2), CF₃ (4), OPh (3) Not reported Soluble in organic solvents Intermediate for acifluorfen
2-Chloro-4-(4-cyanophenyl)benzoic acid C₁₄H₈ClNO₂ 265.67 Cl (2), 4-cyanophenyl (4) >99% purity Slight solubility Medicinal chemistry
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid C₁₀H₁₁ClN₂O₃ 242.66 Cl (2), NHCOC(CH₃)₂ (4) 181–183 Slight in DMSO/methanol Research chemicals
2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid C₁₄H₈ClF₃O₃ 316.66 Cl (2), 3-CF₃OPh (4) Not reported Not reported Agrochemical intermediates

Key Observations :

  • Electron-Withdrawing Groups: Compounds with trifluoromethyl (CF₃) or nitro groups (e.g., Lactofen ) exhibit enhanced stability and lipophilicity compared to the isobutyrylamino derivative, making them suitable for pesticidal applications.
  • Amide vs.
  • Solubility: Substituted phenyl groups (e.g., 4-cyanophenyl) reduce aqueous solubility but improve compatibility with organic synthesis protocols .

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